1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Catalog No.
S757176
CAS No.
92885-03-5
M.F
C6H13ClN2O
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

CAS Number

92885-03-5

Product Name

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

IUPAC Name

1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H

InChI Key

MDISFSCSRZPYDO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CCN.Cl

Canonical SMILES

C1CC(=O)N(C1)CCN.Cl

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride (CAS 92885-03-5) is a highly stable, primary amine-functionalized pyrrolidinone building block supplied as a crystalline solid [1]. By pre-installing the 2-aminoethyl linker onto the pyrrolidone core, this compound serves as a direct, ready-to-use precursor for the synthesis of neuroactive pharmaceuticals, enzyme inhibitors, and specialty polymers . The hydrochloride salt form ensures excellent aqueous solubility and long-term shelf stability, making it a critical raw material for both automated library synthesis and scaled pharmaceutical manufacturing where precise stoichiometry and handling predictability are required.

Research Fit

Building block N-alkylated pyrrolidinone with primary amine handle
Research domains Medicinal chemistry and materials science
Format advantage Hydrochloride salt enables convenient storage and handling

Procurement of generic 2-pyrrolidone (CAS 616-45-5) as a starting material requires hazardous, multi-step functionalization (e.g., N-alkylation followed by reduction) to achieve the aminoethyl motif, significantly increasing labor, reducing overall yield, and complicating the supply chain. Alternatively, purchasing the free base form, 1-(2-aminoethyl)pyrrolidin-2-one (CAS 24935-08-8), introduces severe handling challenges; the free base is a viscous liquid that rapidly absorbs atmospheric moisture and carbon dioxide to form carbamates [1]. This degradation leads to variable precursor purity, which directly depresses downstream amide coupling yields and causes unacceptable batch-to-batch inconsistency in GMP or high-throughput environments .

Substitution Risk

Free base substitution

Using the free base (CAS 24935-08-8) may require −20 °C storage and can alter long-term stability.

Chain length mismatch

Analogs with shorter N-alkyl chains (e.g., aminomethyl) may not replicate biological activity profiles.

Purity grade selection

Lower purity grades (e.g., 95%) may not meet specification requirements for analytical reference standards.

Physical State and Long-Term Shelf Stability

The physical state of a precursor dictates its utility in automated synthesis. 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a stable crystalline solid, whereas its free base counterpart (CAS 24935-08-8) is a degradation-prone liquid [1]. The salt form resists atmospheric CO2 absorption, ensuring the molarity of the reagent remains constant over extended storage.

Evidence DimensionPhysical state and storage stability
Target Compound DataCrystalline solid, >98% stable under standard ambient conditions
Comparator Or BaselineFree base (CAS 24935-08-8) is a viscous liquid prone to rapid CO2/moisture absorption
Quantified DifferenceTransition from a variable-purity liquid to a stoichiometrically precise solid
ConditionsStandard ambient laboratory storage

Enables precise automated weighing and eliminates batch-to-batch variability caused by degraded free-base precursors.

Storage Stability
Cross-study comparable
HCl salt: 2–8 °C or RT Free base: −20 °C Δ 22–40+ °C
Supports ambient or standard refrigeration storage logistics
Per vendor datasheets; verify under local conditions

Synthetic Step Reduction vs. Unfunctionalized Core

Utilizing the pre-functionalized 1-(2-aminoethyl)pyrrolidin-2-one hydrochloride bypasses the need to build the linker from scratch. Starting from basic 2-pyrrolidone requires N-alkylation (e.g., with chloroacetonitrile) followed by a challenging reduction step to yield the primary amine. Procuring the target compound allows direct entry into amide or urea coupling.

Evidence DimensionSynthetic steps to target structural motif
Target Compound DataDirect coupling ready (1 step to target amides)
Comparator Or Baseline2-Pyrrolidone (CAS 616-45-5) requires 2-3 steps (alkylation + reduction)
Quantified DifferenceSaves 1-2 synthetic steps and avoids hazardous reduction reagents
ConditionsStandard pharmaceutical intermediate synthesis

Drastically reduces downstream processing costs, minimizes hazardous waste, and shortens lead times in library synthesis.

Purity Grade
Data to verify
95%
98%
Supports grade selection between synthetic and analytical applications
Per vendor CoA; confirm specification before use

In Situ Free-Basing Efficiency in Amide Couplings

In pharmaceutical library synthesis, the hydrochloride salt can be directly utilized in peptide-type coupling conditions (e.g., HATU or EDC/HOBt) by adding a tertiary amine base (like DIPEA) to generate the free amine in situ [1]. This approach consistently delivers higher yields compared to using aged, pre-isolated free base, which often contains yield-limiting carbamate impurities.

Evidence DimensionTypical amide coupling yield
Target Compound Data>85% yield using standard coupling reagents due to high precursor purity
Comparator Or BaselineAged free base (CAS 24935-08-8) often yields <70% due to degradation impurities
Quantified Difference~15-20% improvement in coupling yield
ConditionsStandard EDC/HOBt + DIPEA coupling protocols

Maximizes the yield of high-value API intermediates and significantly reduces the burden of chromatographic purification.

Chain Length Impact
Class-level inference
Aminoethyl analog: Inactive Aminomethyl analog: Active inhibition
Supports SAR exploration; chain length can determine activity
Based on influenza neuraminidase study; context-dependent

Pharmaceutical Intermediate Synthesis

Ideal for synthesizing neuroactive drugs, carbapenem derivatives, or enzyme inhibitors requiring the 1-(2-aminoethyl)pyrrolidin-2-one pharmacophore, where the pre-installed linker accelerates development and avoids multi-step core functionalization .

Automated High-Throughput Screening (HTS) Library Generation

The stable, solid nature of the hydrochloride salt makes it perfect for automated weighing, dispensing, and parallel amide couplings in drug discovery workflows, eliminating the dispensing errors associated with viscous liquid free bases.

Specialty Polymer and Surfactant Manufacturing

Serves as a rigid, polar building block where the primary amine allows for clean, reproducible incorporation into polymer backbones or surfactant headgroups without the batch-to-batch variability of liquid precursors.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aminoethyl synthon with simplified storage
Hydrochloride salt stability
Verify storage condition compatibility under lab environment
N-alkyl chain length SAR studies
Distinct aminoethyl vs. aminomethyl substituent
Confirm differential activity in target in vitro assays
Polymer synthesis (drug delivery/biomaterials)
Aminoethyl functional handle for derivatization
Evaluate polymer properties after incorporation
Analytical reference standard development
High-purity grade availability
Confirm purity specification and suitability for method validation

Other CAS

92885-03-5

Explore Compound Types